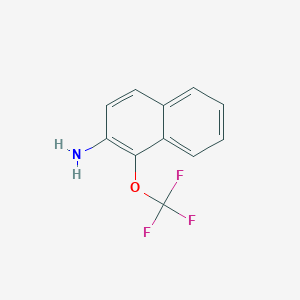
2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-((9-metil-6-oxo-6,9-dihidro-1H-purin-2-il)amino)acético es un compuesto químico que pertenece a la familia de los derivados de purina. Este compuesto se caracteriza por su estructura única, que incluye un sistema de anillo de purina sustituido con un grupo metil y una porción de aminoácido acético. Ha despertado interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-((9-metil-6-oxo-6,9-dihidro-1H-purin-2-il)amino)acético típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con la preparación de 9-metilguanina, que sirve como la estructura central de purina.
Introducción del grupo funcional: La porción de aminoácido acético se introduce a través de una serie de reacciones que involucran la protección y desprotección de grupos funcionales.
Reacción de acoplamiento: El paso final implica el acoplamiento de la porción de aminoácido acético al sistema de anillo de purina bajo condiciones de reacción específicas, como el uso de reactivos de acoplamiento como las carbodiimidas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de técnicas avanzadas como la química de flujo continuo y las plataformas de síntesis automatizadas para optimizar el proceso y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-((9-metil-6-oxo-6,9-dihidro-1H-purin-2-il)amino)acético puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: El grupo amino puede participar en reacciones de sustitución con electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se emplean en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el sistema de anillo de purina.
4. Aplicaciones en la investigación científica
El ácido 2-((9-metil-6-oxo-6,9-dihidro-1H-purin-2-il)amino)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como estándar de referencia en química analítica.
Biología: Se estudia el compuesto por su posible papel en los procesos biológicos y como sonda en ensayos bioquímicos.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluidas las actividades antivirales y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de fármacos.
Aplicaciones Científicas De Investigación
2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
El mecanismo de acción del ácido 2-((9-metil-6-oxo-6,9-dihidro-1H-purin-2-il)amino)acético implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad e influenciando varios procesos bioquímicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en el metabolismo de nucleótidos, lo que lleva a funciones celulares alteradas.
Comparación Con Compuestos Similares
Compuestos similares
Aciclovir: Un fármaco antiviral conocido con una estructura de purina similar.
Ganciclovir: Otro agente antiviral con similitudes estructurales.
Valaciclovir: Un profármaco de aciclovir con mayor biodisponibilidad.
Singularidad
El ácido 2-((9-metil-6-oxo-6,9-dihidro-1H-purin-2-il)amino)acético es único debido a su patrón de sustitución específico y la presencia de la porción de aminoácido acético.
Propiedades
Fórmula molecular |
C8H9N5O3 |
|---|---|
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
2-[(9-methyl-6-oxo-1H-purin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C8H9N5O3/c1-13-3-10-5-6(13)11-8(12-7(5)16)9-2-4(14)15/h3H,2H2,1H3,(H,14,15)(H2,9,11,12,16) |
Clave InChI |
OEYZQGNPKPRRDI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1N=C(NC2=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)

![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)


![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)
